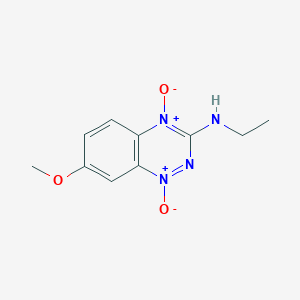![molecular formula C26H21NO2 B15173629 Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate CAS No. 918339-73-8](/img/structure/B15173629.png)
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate is an organic compound that features a pyrene moiety attached to an amino phenyl propanoate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate typically involves the reaction of pyrene-1-amine with 4-bromophenylpropanoate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate has several scientific research applications, including:
Chemistry: Used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with proteins, altering their conformation and activity. These interactions can lead to various biological effects, including changes in gene expression and cellular signaling pathways .
相似化合物的比较
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 3-[4-(pyren-1-ylamino)phenyl]propanoate
Uniqueness
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into DNA. This makes it particularly useful in applications requiring fluorescence detection and DNA interaction studies .
属性
CAS 编号 |
918339-73-8 |
|---|---|
分子式 |
C26H21NO2 |
分子量 |
379.4 g/mol |
IUPAC 名称 |
methyl 3-[4-(pyren-1-ylamino)phenyl]propanoate |
InChI |
InChI=1S/C26H21NO2/c1-29-24(28)16-7-17-5-12-21(13-6-17)27-23-15-11-20-9-8-18-3-2-4-19-10-14-22(23)26(20)25(18)19/h2-6,8-15,27H,7,16H2,1H3 |
InChI 键 |
LOFHJTWAGSFKHX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=CC=C(C=C1)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
![5-Methyl-2,6,7,11-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1,3,5,8-tetraene hydrochloride](/img/structure/B15173551.png)
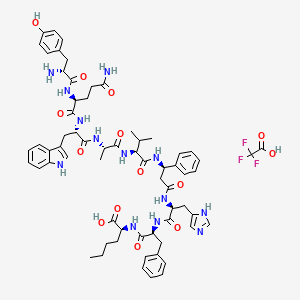
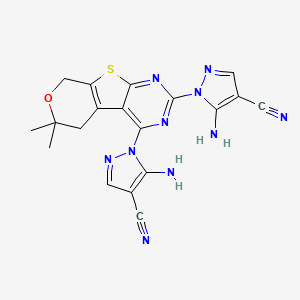
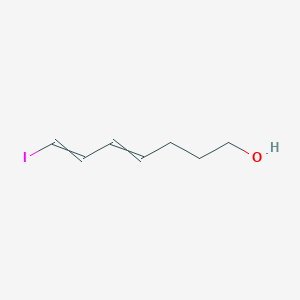
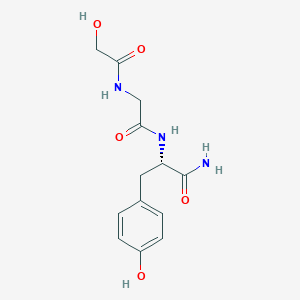
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide](/img/structure/B15173584.png)
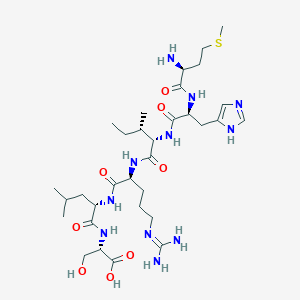
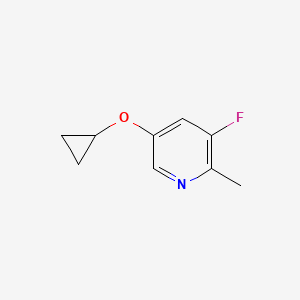
![(2S)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B15173599.png)
![7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol](/img/structure/B15173603.png)
